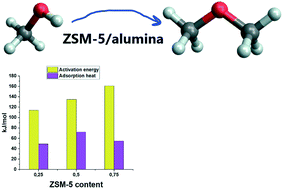Effect of H-ZSM-5 zeolite content on the intrinsic kinetics of methanol dehydration to dimethyl ether over H-ZSM-5/Al2O3 molded catalyst†
Reaction Chemistry & Engineering Pub Date: 2021-12-06 DOI: 10.1039/D1RE00468A
Abstract
A series of H-ZSM-5/Al2O3 molded catalysts with various zeolite/alumina ratios has been prepared and their catalytic activity in methanol dehydration to dimethyl ether has been studied. Based on the Langmuir–Hinshelwood formalism, several kinetic models involving associative and dissociative mechanisms of methanol adsorption have been investigated. The kinetic parameters of the models have been estimated. The mechanism of methanol adsorption (associative or dissociative) is not sensitive to catalyst composition. The latter also affects the activation energy and methanol adsorption enthalpy, which are associated with the dilution of zeolite acid sites in the alumina matrix. In contrast, preexponential factors exhibit no sensitivity to catalyst composition.


Recommended Literature
- [1] Intermolecular interactions in dictating the self-assembly of halogen derivatives of bis-(N-substituted oxamato)palladate(ii) complexes†‡
- [2] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [3] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches
- [4] Low resistance bicomponent spunbond materials for fresh air filtration with ultra-high dust holding capacity†
- [5] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [6] Mesoporous materials with zeolite framework: remarkable effect of the hierarchical structure for retardation of catalyst deactivation†
- [7] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [8] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [9] Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
- [10] Fast orbital localization scheme in molecular fragments resolution

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 157887-82-6
-
CAS no.: 170643-02-4
-
CAS no.: 143317-90-2









